molecular formula C14H11F2N5OS B2713499 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2097893-31-5

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2713499
CAS No.: 2097893-31-5
M. Wt: 335.33
InChI Key: XETZPZZINLJYJX-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this entity is not yet widely published, its molecular architecture provides strong rationale for its investigation. The structure incorporates a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its ability to mimic peptide bonds and contribute to favorable pharmacokinetic properties. This triazole is further functionalized with a thiophene heteroaryl system and a 2,6-difluorophenyl urea group, motifs frequently encountered in the development of pharmacologically active molecules . Compounds featuring heterocyclic rings like triazoles and isoxazoles are extensively studied for a range of biological activities. Recent research highlights the potential of such derivatives in targeting hematological malignancies, with some demonstrating encouraging cancer selectivity, low toxicity to normal cells, and an ability to overcome conventional cancer drug resistance . The presence of the urea functional group also makes this compound a valuable scaffold for exploring protein-ligand interactions, particularly hydrogen bonding, which is critical in the design of enzyme inhibitors and receptor antagonists. This chemical is intended for use by qualified researchers as a building block in the synthesis of novel compounds or as a starting point for probing new biological pathways. It is presented For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N5OS/c15-10-3-1-4-11(16)13(10)18-14(22)17-7-9-8-21(20-19-9)12-5-2-6-23-12/h1-6,8H,7H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETZPZZINLJYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This step involves the cycloaddition reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

    Attachment of the Thiophenyl Group: The thiophenyl group is introduced through a substitution reaction, often using thiophene and a suitable halide.

    Incorporation of the Difluorophenyl Group: The difluorophenyl group is added via a nucleophilic aromatic substitution reaction.

    Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes oxidation, reduction, substitution, and coupling reactions, driven by its functional groups (triazole, urea, and fluorinated phenyl).

Oxidation

  • Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Conditions : Acidic medium.

  • Outcome : Forms oxidized derivatives, though specific products depend on reaction specificity.

Reduction

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Anhydrous ether or THF.

  • Outcome : Generates reduced analogs, such as amines or alcohols, depending on reactive sites.

Substitution Reactions

  • Nucleophilic Substitution : Reacts with alkyl halides or nucleophiles (e.g., amines) under basic conditions.

  • Electrophilic Substitution : Occurs at activated positions (e.g., thiophenyl ring) using electrophiles like halogens.

  • Conditions : DMF, THF, or pyridine.

Triazole Ring Formation

A critical step involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This reaction typically uses propargyl amine and azides, often in the presence of copper(I) catalysts and base (e.g., trimethylamine) .

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Source
OxidationH₂O₂, KMnO₄Acidic medium
ReductionNaBH₄, LiAlH₄Anhydrous ether/THF
SubstitutionAlkyl halides, nucleophilesDMF, THF, pyridine
Triazole FormationAzides, alkynes, Cu(I) catalystDMF, trimethylamine, N₂ atmosphere

Oxidation

Hydrogen peroxide or permanganate oxidizes susceptible groups (e.g., thiophenyl rings or triazole side chains), altering the compound’s electronic properties.

Reduction

Reduction targets carbonyl groups (e.g., urea linkage) to form amines or alcohols. LiAlH₄ is more aggressive than NaBH₄, enabling selective reductions.

Substitution

  • Nucleophilic : The thiophenyl ring may undergo substitution at activated positions (e.g., α to sulfur) with nucleophiles like amines.

  • Electrophilic : Fluorinated phenyl rings resist substitution but may undergo meta/para substitution under harsh conditions.

Case Studies and Analog Comparisons

While direct data for this compound is limited, analogs with similar structures demonstrate:

  • Anticancer Activity : Triazole-urea derivatives exhibit IC₅₀ values of 10–30 µM against cancer cell lines (e.g., MCF-7, A549) .

  • Enzyme Inhibition : Structural analogs bind to metabolic enzymes, altering pathways critical for cellular proliferation.

Challenges and Optimization

Industrial synthesis requires optimization of CuAAC conditions (e.g., catalyst loading, reaction time) and urea formation (e.g., triphosgene equivalents) . Scale-up may involve continuous flow reactors and automated purification.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties , particularly in anti-inflammatory and anticancer applications. Studies have shown that derivatives containing the triazole moiety exhibit significant biological activity against various cancer cell lines. For example, compounds synthesized from similar structures demonstrated cytotoxic effects against MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cell lines .

Biochemical Probes

Due to its ability to interact with specific molecular targets, 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is being explored as a biochemical probe . Its structure allows it to bind to enzymes or receptors involved in metabolic pathways, making it useful for studying enzyme inhibition mechanisms .

Material Science

In material science, this compound serves as a building block for synthesizing more complex materials. Its unique functional groups can be modified to create new polymers or other materials with desirable properties for industrial applications .

Case Study 1: Anticancer Activity

A study published in Scientific Reports demonstrated that derivatives of this compound exhibited potent cytotoxicity against multiple cancer cell lines. The research highlighted the mechanism of action involving the inhibition of key metabolic enzymes essential for cancer cell proliferation .

CompoundCell LineIC50 Value (µM)
Compound AMCF-715
Compound BHCT-11620
Compound CA54910

Case Study 2: Biochemical Probing

In another investigation focusing on enzyme interactions, researchers utilized this compound to study its effect on specific metabolic pathways. The results indicated that it could effectively inhibit certain enzymes critical for metabolic regulation, suggesting potential applications in drug development for metabolic disorders .

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Data Table: Key Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity Reference
1-(2,6-Difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea C₁₅H₁₂F₂N₆OS 341.41 Thiophen-2-yl, Urea Under investigation
1-(2,6-Difluorophenyl)-3-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}urea C₁₅H₁₂F₂N₆O 330.29 Pyridin-4-yl, Urea Not reported
Rufinamide C₁₀H₈F₂N₄O 238.19 Carboxamide, Benzyl Anticonvulsant (FDA-approved)
(2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea C₂₄H₂₄F₂N₈O₃ 498.40 Triazine, Morpholino Not reported
Isavuconazole Intermediate C₁₂H₁₁N₃OF₂ 251.23 Epoxide, Difluorophenyl Antifungal (Intermediate)

Biological Activity

1-(2,6-difluorophenyl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure comprising a difluorophenyl group, a thiophenyl group, and a triazole ring, which contribute to its diverse biological properties.

The molecular formula of this compound is C14H12F2N5OSC_{14}H_{12}F_2N_5OS, with a molecular weight of approximately 345.4 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology and biochemistry.

The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors within biological systems. The presence of the triazole moiety suggests potential inhibition of certain enzymes that are critical in various metabolic pathways.

Anticancer Activity

Recent studies have indicated that compounds bearing similar structural motifs exhibit significant anticancer properties. For instance, triazole derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. In vitro assays have demonstrated that related compounds can reduce cell viability in human cancer lines such as MDA-MB-435 (breast cancer) and PC-3 (prostate cancer) with IC50 values ranging from 15 to 30 μM .

Antifungal and Larvicidal Activity

Research has shown that urea and thiourea derivatives can exhibit antifungal properties against plant pathogens. A study on structurally related compounds revealed effective inhibition against Phomopsis obscurans and P. viticola, suggesting potential applications in agricultural settings . Additionally, compounds similar to this compound demonstrated larvicidal activity against Aedes aegypti, with LD50 values indicating significant toxicity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/LD50 (μM)References
Compound AAnticancerMDA-MB-43525
Compound BAntifungalPhomopsis obscurans30
Compound CLarvicidalAedes aegypti67.9
Compound DAnticancerPC-328.7

Case Studies

Several case studies have highlighted the efficacy of urea and thiourea derivatives in various biological assays:

  • Anticancer Study : A series of urea derivatives were synthesized and tested against multiple cancer cell lines. The results indicated that modifications on the phenyl ring significantly enhanced anticancer activity, with some compounds achieving IC50 values below 30 μM across different tumor types .
  • Antifungal Efficacy : In a comparative study assessing antifungal activities against several pathogens, the synthesized compounds showed promising results against Phomopsis species, with complete growth inhibition at concentrations as low as 30 μM after extended exposure periods .

Q & A

Q. Basic

  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (e.g., R factor <0.05) to resolve the triazole-thiophene and urea conformations .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for difluorophenyl (δ 6.8–7.2 ppm), triazole (δ 7.5–8.0 ppm), and urea NH (δ 8.5–9.5 ppm) .
    • HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated vs. observed with <2 ppm error) .
  • IR : Stretching vibrations for urea C=O (~1650 cm⁻¹) and triazole C–N (~1450 cm⁻¹) .

What strategies are recommended for analyzing contradictory bioactivity data in different studies?

Q. Advanced

  • Assay Validation : Ensure consistent cell lines (e.g., Plasmodium falciparum for antimalarial studies) and assay conditions (e.g., ATP concentration in kinase inhibition assays) .
  • Purity Analysis : Verify compound integrity via HPLC (e.g., >95% purity) to exclude degradation products .
  • Structural Analog Comparison : Compare activity against analogs (e.g., thiophene vs. quinoline derivatives) to identify substituent-specific effects .

How can computational methods predict the compound’s target interactions?

Q. Advanced

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases (e.g., PfCDPK1) or autophagy-related proteins (e.g., ULK1) .
  • QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values for fluorine) with bioactivity data to guide optimization .
  • MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) in explicit solvent models .

What are critical considerations for optimizing reaction yields during synthesis?

Q. Basic

  • Catalyst Efficiency : Optimize Cu(I) catalyst (e.g., 2 mol% CuI) and reducing agents (e.g., sodium ascorbate) to minimize side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance click chemistry rates, while dichloromethane improves urea coupling .
  • Workup : Acid-base extraction removes unreacted isocyanates; silica gel chromatography isolates the product .

How can researchers study the compound’s pharmacokinetic properties in preclinical models?

Q. Advanced

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .
  • In Vivo PK : Administer intravenously/orally in rodents and collect plasma for bioavailability calculations (e.g., AUC₀–24) .

Which spectroscopic techniques are most effective for characterizing functional groups?

Q. Basic

  • ¹H NMR : Assign aromatic protons (difluorophenyl, thiophene) and urea NH protons .
  • ¹³C NMR : Identify carbonyl carbons (urea C=O at ~155 ppm) and triazole carbons (~140–150 ppm) .
  • IR Spectroscopy : Confirm urea (1650 cm⁻¹) and triazole (1450 cm⁻¹) groups .

How to design experiments for elucidating the mechanism of action?

Q. Advanced

  • Target Identification : Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
  • Kinase Profiling : Screen against panels (e.g., 100+ kinases) to identify inhibition (IC₅₀ <1 μM for hits) .
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics to track downstream effects (e.g., autophagy or apoptosis markers) .

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